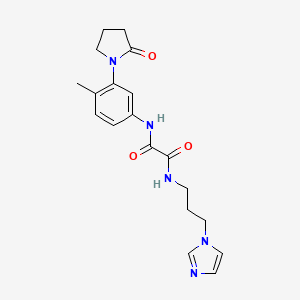

N1-(3-(1H-imidazol-1-yl)propyl)-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide

Description

N1-(3-(1H-imidazol-1-yl)propyl)-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide is an oxalamide derivative featuring a 1H-imidazole moiety linked via a propyl chain and a substituted phenyl group containing a 2-oxopyrrolidine ring. The synthesis of similar compounds often involves N-acylation or alkylation reactions, as seen in benzimidazolone derivatives (e.g., ) and other oxalamide-based molecules .

Properties

IUPAC Name |

N-(3-imidazol-1-ylpropyl)-N'-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N5O3/c1-14-5-6-15(12-16(14)24-10-2-4-17(24)25)22-19(27)18(26)21-7-3-9-23-11-8-20-13-23/h5-6,8,11-13H,2-4,7,9-10H2,1H3,(H,21,26)(H,22,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWEZKDAOEVJHMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C(=O)NCCCN2C=CN=C2)N3CCCC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(3-(1H-imidazol-1-yl)propyl)-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide is a complex organic compound that exhibits significant biological activity. This article delves into its pharmacological properties, synthesis, and potential therapeutic applications, supported by various studies and data.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of approximately 300.36 g/mol. The structure includes an imidazole ring, which is known for its diverse biological activities, and an oxalamide linkage that enhances its stability and bioactivity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 300.36 g/mol |

| CAS Number | 898360-71-9 |

Antimicrobial Properties

Research has indicated that derivatives of imidazole compounds often display antimicrobial activity . For instance, studies on related imidazole derivatives have shown effectiveness against various bacterial strains and fungi, suggesting that this compound may possess similar properties due to the imidazole moiety's inherent characteristics .

Anti-inflammatory Effects

Compounds containing imidazole rings have been reported to exhibit anti-inflammatory effects . The mechanism often involves the inhibition of pro-inflammatory cytokines and mediators, making them potential candidates for treating inflammatory diseases . Specific studies focusing on related compounds have demonstrated their ability to reduce inflammation in animal models.

Anticancer Activity

The compound’s structural features suggest potential anticancer activity . Imidazole derivatives are known to interact with various cellular pathways involved in cancer progression, particularly through the inhibition of kinases. Preliminary studies indicate that this compound may inhibit specific tyrosine kinases involved in tumor growth and metastasis .

Analgesic Properties

Some studies have suggested that imidazole derivatives can act as analgesics , providing pain relief through central nervous system mechanisms. This property could be attributed to their ability to modulate neurotransmitter systems involved in pain perception .

Synthesis Methods

The synthesis of this compound typically involves several steps:

- Formation of Imidazole Derivative : Reacting 1H-imidazole with 3-bromopropylamine under basic conditions.

- Synthesis of Oxalamide Linkage : The imidazole derivative is then reacted with a suitable phenolic compound in the presence of oxalyl chloride.

- Final Product Formation : The final step involves purification and characterization of the resultant compound.

These methods ensure high yield and purity, essential for biological testing.

Case Study 1: Antimicrobial Activity

A study conducted by Wang et al. (2022) demonstrated that a series of imidazole derivatives exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The findings suggest that modifications on the imidazole ring can enhance this activity, indicating a promising avenue for developing new antimicrobial agents .

Case Study 2: Anticancer Efficacy

In a recent investigation into kinase inhibitors, researchers found that certain imidazole-based compounds effectively inhibited cancer cell proliferation in vitro. The study highlighted the importance of structural modifications in enhancing potency against specific cancer types .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare the target compound with structurally related analogs in terms of molecular features, synthesis, and bioactivity:

*Estimated based on structural similarity to and standard atomic weights.

Key Observations:

Compared to and , the absence of a sulfonyl-oxazinan group in the target compound may reduce steric hindrance, possibly improving membrane permeability .

Synthetic Approaches :

- The target compound’s synthesis likely parallels methods in and , where N-acylation of amines (e.g., imidazole-propylamine) with oxalyl chloride derivatives is employed .

Physicochemical Properties :

- The imidazole-propyl linker in the target compound may confer higher solubility in polar solvents compared to –10’s sulfonyl-containing analogs, which are bulkier and more lipophilic .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N1-(3-(1H-imidazol-1-yl)propyl)-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide, and how can intermediates be characterized?

- Methodology :

- Synthetic routes : Use a stepwise coupling strategy. First, synthesize the imidazole-propylamine intermediate via nucleophilic substitution of 1H-imidazole with 3-bromopropylamine. Next, prepare the 4-methyl-3-(2-oxopyrrolidin-1-yl)aniline fragment via Buchwald-Hartwig amination. Finally, couple both fragments using oxalyl chloride or EDCI/HOBt-mediated amidation (similar to oxalamide syntheses in ) .

- Characterization : Employ H NMR (e.g., DMSO- solvent, δ 11.55 ppm for NH protons), LCMS (to confirm molecular ion [M+H]), and HPLC (≥98% purity). IR spectroscopy can verify carbonyl stretches (1700–1650 cm) .

Q. How can researchers optimize crystallization conditions for structural validation of this compound?

- Methodology :

- Screen solvents (e.g., DMF, ethanol, acetonitrile) using slow evaporation or diffusion methods.

- Validate crystal structure with X-ray diffraction (single-crystal XRD). Use ORTEP-3 for graphical representation of thermal ellipsoids and bond angles ( ) .

Q. What are the solubility and stability profiles of this compound under physiological conditions?

- Methodology :

- Solubility : Perform shake-flask experiments in PBS (pH 7.4) or simulated gastric fluid. Quantify via UV-Vis spectroscopy.

- Stability : Monitor degradation under accelerated conditions (40°C/75% RH) using HPLC. Assess hydrolytic stability by incubating in buffers (pH 1–9) .

Advanced Research Questions

Q. How can reaction yields be improved in the final oxalamide coupling step?

- Methodology :

- Apply Design of Experiments (DoE) to optimize parameters (e.g., temperature, stoichiometry, catalyst loading). Use fractional factorial designs to identify critical variables ( ) .

- Example: Vary EDCI/HOBt ratios (1.2–2.0 equiv) and reaction times (12–48 hrs). Analyze via ANOVA to determine optimal conditions.

Q. How to resolve discrepancies in biological activity data across different assays (e.g., enzyme inhibition vs. cell-based studies)?

- Methodology :

- Contradiction analysis :

Verify compound integrity in assay buffers (LCMS/HPLC).

Assess off-target effects via kinome-wide profiling.

Evaluate cellular permeability (Caco-2 assay) and efflux ratios (P-gp/BCRP inhibition) .

- Use computational docking (e.g., AutoDock Vina) to compare binding modes in isolated enzymes vs. cellular environments .

Q. What computational strategies predict the compound’s metabolic stability and toxicity?

- Methodology :

- In silico tools :

- Use ADMET predictors (e.g., SwissADME, ProTox-II) to estimate CYP450 metabolism, hERG inhibition, and Ames toxicity.

- Perform molecular dynamics simulations to assess binding to serum proteins (e.g., albumin) .

- Validate predictions with in vitro microsomal stability assays (human/rat liver microsomes) .

Q. How to design a structure-activity relationship (SAR) study targeting the oxalamide linker?

- Methodology :

- Analog synthesis : Replace oxalamide with urea, thiourea, or sulfonamide groups.

- SAR analysis :

- Test analogs in enzyme inhibition assays (IC determination).

- Correlate electronic effects (Hammett σ values) with activity trends .

Data Contradiction Analysis

Q. Conflicting results in thermal stability studies: How to identify the root cause?

- Methodology :

- Hypotheses :

Polymorphism: Characterize crystalline vs. amorphous forms via DSC/TGA.

Moisture sensitivity: Perform dynamic vapor sorption (DVS) studies.

- Resolution : Use controlled recrystallization (e.g., solvent-antisolvent method) to isolate stable polymorphs .

Methodological Tools

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.